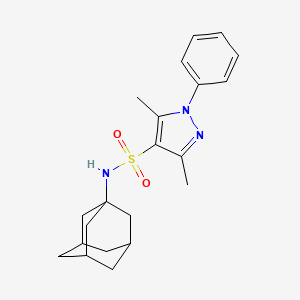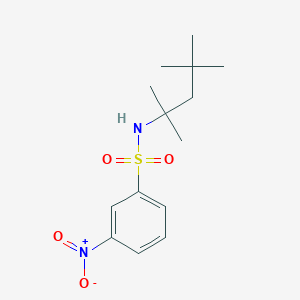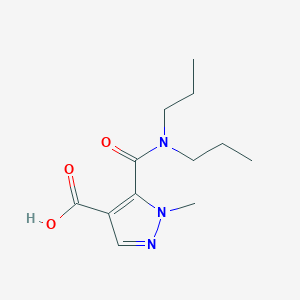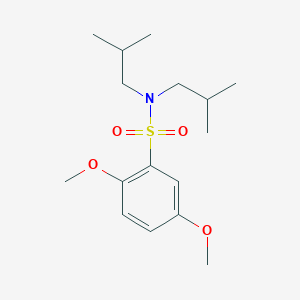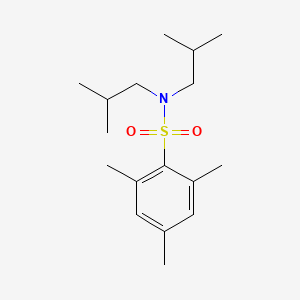
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, commonly known as TMBPS, is a sulfonamide compound that has been widely used in scientific research. This compound has gained popularity due to its unique properties and its ability to act as a potent inhibitor of various enzymes.
Wirkmechanismus
TMBPS acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity. The sulfonamide group of TMBPS acts as a mimic of the peptide bond in the substrate, and the hydrophobic groups of TMBPS interact with the hydrophobic residues in the enzyme's active site. This interaction leads to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
TMBPS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. TMBPS has also been shown to increase bone density and to prevent bone loss in osteoporosis. Additionally, TMBPS has been found to have neuroprotective effects and to improve cognitive function in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
TMBPS has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under various conditions, making it suitable for use in different experiments. However, TMBPS has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of TMBPS in scientific research. One direction is the development of TMBPS-based inhibitors for the treatment of various diseases. Another direction is the use of TMBPS as a fluorescent probe for the detection of metal ions in biological systems. Additionally, TMBPS can be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Conclusion:
In conclusion, 2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide, or TMBPS, is a sulfonamide compound that has been widely used in scientific research. It has shown promising results in the treatment of various diseases and has been used as an inhibitor of enzymes, a fluorescent probe, and a ligand for the synthesis of metal complexes. TMBPS has several advantages for lab experiments but also has some limitations. There are several future directions for the use of TMBPS in scientific research, including the development of TMBPS-based inhibitors and the use of TMBPS as a fluorescent probe and a ligand for the synthesis of metal complexes.
Synthesemethoden
TMBPS can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
TMBPS has been extensively used as an inhibitor of various enzymes, including carbonic anhydrases, metalloproteinases, and serine proteases. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. TMBPS has shown promising results in the treatment of various diseases such as cancer, osteoporosis, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-12(2)10-18(11-13(3)4)21(19,20)17-15(6)8-14(5)9-16(17)7/h8-9,12-13H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXQXWKQCHXPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

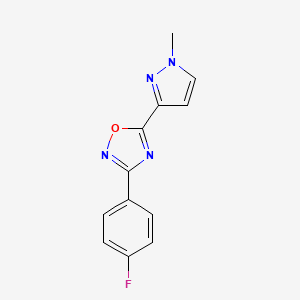

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
